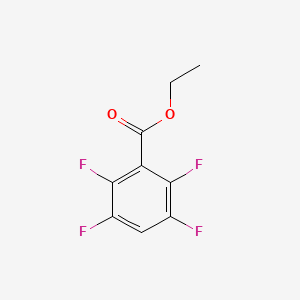

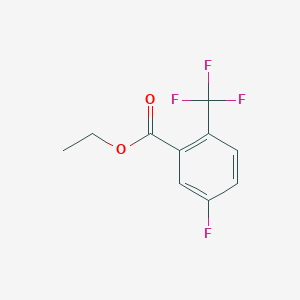

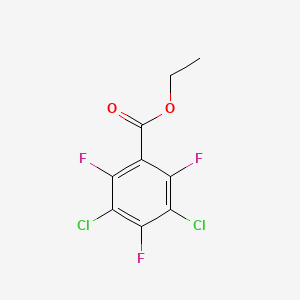

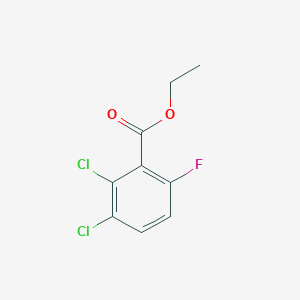

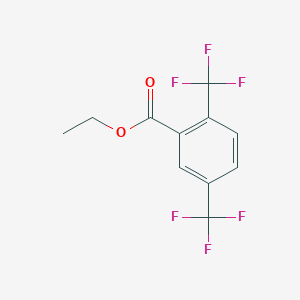

2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis Intermediate

2,5-Bis-trifluoromethyl-benzoic acid ethyl ester: serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of trifluoromethyl groups into more complex molecules, which can significantly alter the chemical and physical properties of the resulting compounds, such as increased lipophilicity or metabolic stability .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of various drug candidates. The trifluoromethyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs, including their metabolic stability and ability to penetrate biological membranes .

Material Science

The ester is used in material science to create polymers with specific properties. The incorporation of fluorinated moieties like those present in this compound can lead to materials with enhanced resistance to solvents, oils, and other chemicals .

Agricultural Chemistry

This compound finds applications in the development of agrochemicals. The trifluoromethyl group can be found in many pesticides and herbicides, where it contributes to the biological activity and stability of these compounds in the environment .

Analytical Chemistry

In analytical chemistry, 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester can be used as a standard or reagent in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its well-defined structure and properties .

Catalyst Design

The compound is also explored in catalyst design, where it can act as a ligand or a building block for catalysts used in organic reactions. The presence of the trifluoromethyl groups can influence the electronic properties of the catalyst, potentially leading to increased reactivity or selectivity .

Environmental Science

In environmental science, researchers may use this compound to study the environmental fate of fluorinated organic compounds, which are of interest due to their persistence and potential bioaccumulation .

Fluorine Chemistry Research

Lastly, it is a subject of interest in fundamental fluorine chemistry research. Scientists study the reactivity and bonding of fluorinated compounds to expand the understanding of this element’s chemistry, which is crucial for many areas of chemical research .

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.

Biochemical Pathways

Benzoic acid derivatives are often involved in metabolic pathways, where they can undergo oxidation .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity can be influenced by factors such as temperature and pH.

properties

IUPAC Name |

ethyl 2,5-bis(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-5-6(10(12,13)14)3-4-8(7)11(15,16)17/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPOENCKRJUREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-bis(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.